4,4-Dimethyl-5alpha-cholest-7-en-3beta-ol
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Overview
Description
4,4-dimethyl-5alpha-cholest-7-en-3beta-ol is a cholestanoid that is 5alpha-cholest-7-ene substituted by a beta-hydroxy group at position 3 and two methyl groups at position 4. It is a 3beta-sterol and a cholestanoid. It derives from a hydride of a 5alpha-cholest-7-ene.
Scientific Research Applications
Enzymatic Reaction and Sterol Desaturation
4,4-Dimethyl-5alpha-cholest-7-en-3beta-ol has been utilized in understanding the enzymatic reaction mechanisms of sterol desaturation. Research by Rahier (2001) synthesized deuterium-labeled 5alpha-cholest-7-en-3beta-ol to study the stereochemistry and mechanism of the enzymatic reaction involving Delta(7)-sterol-C5(6)-desaturases in plants. This research provides insight into the rate-limiting steps and the stereochemical aspects of sterol desaturation in plants (Rahier, 2001).
Antigenotoxic and Antimutagenic Activities
A study by Han et al. (2000) identified 5alpha-cholest-7-en-3beta-ol as a new component isolated from the starfish Asterina pectinifera. The compound showed potent antigenotoxic and antimutagenic activities, suggesting its potential as a chemopreventive agent (Han et al., 2000).
Interaction with Hepatoma Cells
Piir et al. (2004) investigated the effects of various sterol compounds, including 3beta-hydroxy-5alpha-cholest-8(14)-en-15-one, on cholesterol metabolism in hepatoma Hep G2 cells. This study provides insights into the regulatory mechanisms of cholesterol metabolism in liver cancer cells (Piir et al., 2004).
Synthesis for Bioactive Compounds
Research focused on the synthesis of steroidal compounds related to 5alpha-cholest-7-en-3beta-ol, such as Parish et al. (2001), who developed methods for the synthesis of steroidal diols. This research contributes to the understanding of steroidal synthesis and its applications in generating bioactive compounds (Parish et al., 2001).
Cellular Differentiation and Cancer Treatment
De Medina et al. (2009) synthesized new alkylaminooxysterols derived from 5alpha-cholest-7-en-3beta-ol, demonstrating cell differentiating activities. This research provides leads for potential cancer and neurodegenerative disease treatments (De Medina et al., 2009).
Production from Engineered Yeast
Xu et al. (2002) successfully engineered Saccharomyces cerevisiae strains to produce meiosis-activating sterols (MAS), including derivatives of 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol. This advancement in biotechnology demonstrates a novel approach to producing sterol compounds for research and therapeutic purposes (Xu et al., 2002).
Properties
CAS No. |
6384-28-7 |
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Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,5R,9R,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h11,19-20,22-26,30H,8-10,12-18H2,1-7H3/t20-,22-,23+,24+,25+,26+,28-,29-/m1/s1 |
InChI Key |
UVNXFLZMQCAWCP-RCTKLBHESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C |
Synonyms |
4,4-dimethyl-5 alpha-cholest-7-ene-3 beta-ol 4,4-dimethylcholest-7-ene-3-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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